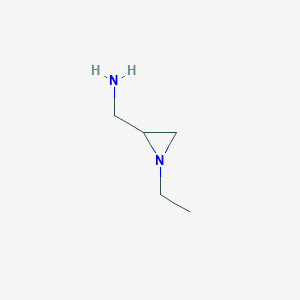
1-(1-Ethylaziridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethylaziridin-2-yl)methanamine is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive and useful intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aziridines, including 1-(1-Ethylaziridin-2-yl)methanamine, can be achieved through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, resulting in the formation of aziridine carboxylates with high diastereoselectivity . Additionally, the use of solid acid catalysts like Montmorillonite K-10 can facilitate the stereoselective reaction of imines with ethyl diazoacetate to yield cis-aziridines .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production. For example, the use of tertiary amines like DABCO as catalysts can enhance the yield and stereoselectivity of aziridine synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Ethylaziridin-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the aziridine ring to more stable amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Hydroxylamine and hydrazine are common reagents used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of aziridines.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine ring under mild conditions to form substituted products.
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, and various substituted amines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Ethylaziridin-2-yl)methanamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(1-Ethylaziridin-2-yl)methanamine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows the compound to interact with various molecular targets, leading to the formation of covalent bonds with nucleophiles. The compound can undergo ring-opening reactions, which are crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Methylaziridin-2-yl)methanamine
- 1-(1-Propylaziridin-2-yl)methanamine
- 1-(1-Butylaziridin-2-yl)methanamine
Uniqueness
1-(1-Ethylaziridin-2-yl)methanamine is unique due to the presence of the ethyl group, which influences its reactivity and the types of reactions it can undergo. Compared to other aziridines, the ethyl group provides a different steric and electronic environment, affecting the compound’s behavior in chemical and biological systems .
Propiedades
Número CAS |
88714-40-3 |
|---|---|
Fórmula molecular |
C5H12N2 |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
(1-ethylaziridin-2-yl)methanamine |
InChI |
InChI=1S/C5H12N2/c1-2-7-4-5(7)3-6/h5H,2-4,6H2,1H3 |
Clave InChI |
VSFMRYPUCAYEBS-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)


![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
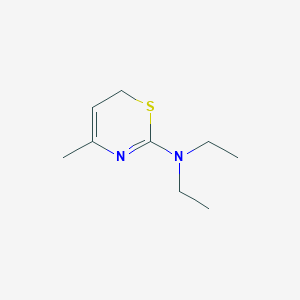
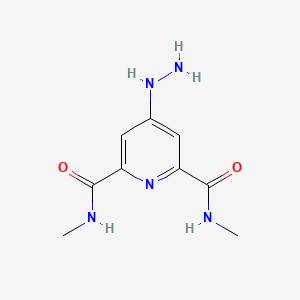

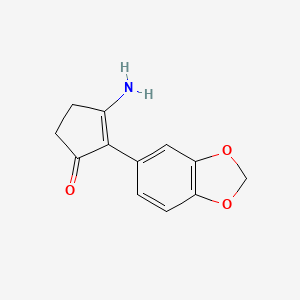



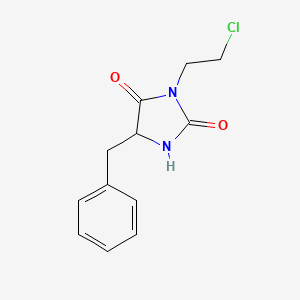
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)
